molecular formula C18H10Na2O8S3 B034980 disodium;5,5-dioxo-7-(4-sulfonatophenyl)dibenzothiophene-3-sulfonate CAS No. 109727-22-2

disodium;5,5-dioxo-7-(4-sulfonatophenyl)dibenzothiophene-3-sulfonate

Cat. No.: B034980
CAS No.: 109727-22-2
M. Wt: 496.4 g/mol
InChI Key: OSJIIFUVNKDSEQ-UHFFFAOYSA-L
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Description

7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is a complex organic compound with the molecular formula C18H10Na2O8S3. This compound is known for its unique structural features, which include a dibenzothiophene core with sulfonic acid groups and a disodium salt form. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt typically involves multiple steps. One common method includes the sulfonation of dibenzothiophene, followed by oxidation to introduce the sulfonic acid groups. The reaction conditions often require the use of strong acids like sulfuric acid and oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The disodium salt form is achieved by neutralizing the sulfonic acid groups with sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate esters.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various sulfone derivatives, sulfonate esters, and substituted aromatic compounds.

Scientific Research Applications

7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biological probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins, affecting their function. The dibenzothiophene core can also participate in π-π stacking interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dibromodibenzothiophene 5,5-dioxide: Similar in structure but contains bromine atoms instead of sulfonic acid groups.

    Dibenzothiophene sulfone: Lacks the sulfonic acid groups and disodium salt form.

Uniqueness

7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is unique due to its combination of sulfonic acid groups and disodium salt form, which impart distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring specific ionic interactions and solubility characteristics.

Properties

CAS No.

109727-22-2

Molecular Formula

C18H10Na2O8S3

Molecular Weight

496.4 g/mol

IUPAC Name

disodium;5,5-dioxo-7-(4-sulfonatophenyl)dibenzothiophene-3-sulfonate

InChI

InChI=1S/C18H12O8S3.2Na/c19-27(20)17-9-12(11-1-4-13(5-2-11)28(21,22)23)3-7-15(17)16-8-6-14(10-18(16)27)29(24,25)26;;/h1-10H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

OSJIIFUVNKDSEQ-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Key on ui other cas no.

109727-22-2

Synonyms

4,4'-disulfo-p-terphenyl sulfone
4,4'-disulfo-p-terphenyl sulfone disodium salt
IEM 967
IEM-967

Origin of Product

United States

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